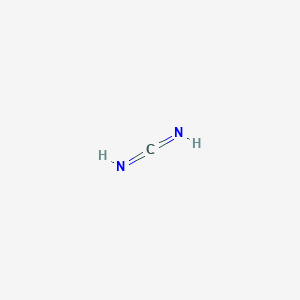
Iodide ionophore I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodide Ionophore I, also known as 4-[4-(Dimethylamino)phenyl]-2,6-diphenylthiopyrylium perchlorate, is a chemical compound used in various applications . It is a Selectophore™, a product line known for its quality and function testing . The empirical formula for Iodide Ionophore I is C25H22ClNO4S . It is used in the detection of I- with Ag+ via titration using an indicator electrode .
Synthesis Analysis
The synthesis of ionophore-based sensors involves the use of organic and inorganic compounds that bind to ions . The ionophore-based sensors are widely used due to their high selectivity and sensitivity to iodide . The sensors are based on the use of a newly synthesized copper (II) [N,N-bis-(1-carboxy-2-(p-hydroxybenzyl))–2,6-di(aminocarbonyl)pyridine] complex .Molecular Structure Analysis
The molecular weight of Iodide Ionophore I is 467.96 . The SMILES string representation of the molecule is [O-]Cl(=O)(=O)=O.CN©c1ccc(cc1)-c2cc([s+]c(c2)-c3ccccc3)-c4ccccc4 .Chemical Reactions Analysis
Iodide Ionophore I, like other ionophores, interacts with ion transportation within the parasite . It transports ions such as sodium (Na+), potassium (K+), hydrogen (H+) across hydrophobic membranes . This increases the concentration of these ions inside the parasite, eventually resulting in the uptake of water through osmosis causing the parasite to swell and burst .Physical And Chemical Properties Analysis
Iodide Ionophore I has a molecular weight of 467.96 . It is stored at a temperature of 2-8°C . The empirical formula for Iodide Ionophore I is C25H22ClNO4S .Applications De Recherche Scientifique
Environmental Monitoring
ISEs, including those using iodide ionophore I, are used for determining ions in environmental water samples . They help in monitoring the quality of water by detecting the presence of specific ions .
Clinical Applications
In the medical field, ISEs are used for the detection of ions in biological fluids . This is crucial in diagnosing and monitoring various health conditions .
Food Quality Control
ISEs are also used in the food industry for the determination of ions in food samples . This helps in ensuring the safety and quality of food products .
Urinary Iodine Assays
Iodide ionophore I-based potentiometric iodide sensors are highly applicable to urinary iodine assays . Urinary iodine is a biochemical marker for control of iodine deficiency disorders .
Biotechnology
In biotechnology, ionophores are used to modulate or enhance the role of key ions in the cell . This is crucial in various biotechnological applications .
Fabrication of New Sensors
Heavy research is being conducted towards the fabrication of new sensors using ionophore-based sensors . These sensors trap ions of interest in different concentration ranges and are most common .
Safety And Hazards
Orientations Futures
Iodine clocks, which are nonlinear chemical systems where iodine is a reaction product, have a promising future . The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . The development of novel molecular architectures with new ionic targets or improved selectivity is a promising area of research .
Propriétés
IUPAC Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXOZDYAIYMJBU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodide ionophore I | |
CAS RN |
14039-00-0 |
Source


|
| Record name | Iodide ionophore I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)

![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)


![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)


